Cdk2-IN-15
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Overview
Description
Cdk2-IN-15 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby preventing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
Cdk2-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of CDK2 inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to CDK4/6 inhibitors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2
Mechanism of Action
Cdk2-IN-15 exerts its effects by selectively binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound also induces apoptosis in cancer cells by disrupting the CDK2-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A selective inhibitor of CDK4/6.
Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.
Abemaciclib: Known for its efficacy in treating hormone receptor-positive breast cancer
Uniqueness
Cdk2-IN-15 is unique in its high selectivity for CDK2 over other CDK family members. This selectivity reduces off-target effects and enhances its therapeutic potential, particularly in cancers with CDK2 overexpression or resistance to CDK4/6 inhibitors .
Properties
Molecular Formula |
C17H11NO5 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
15-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C17H11NO5/c1-21-15-8-4-10-13-9(17(20)18-10)5-12-16(23-6-22-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,18,20) |
InChI Key |
IDSUOWSRHKZENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5)O |
Origin of Product |
United States |
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